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Furo[2,3-D]pyrimidine-2,4-diamine

Cat. No.: B13102474
CAS No.: 206136-76-7
M. Wt: 150.14 g/mol
InChI Key: RNNFQNYQUXVGDB-UHFFFAOYSA-N
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Description

Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. The furo[2,3-d]pyrimidine (B11772683) scaffold is a noteworthy member of this class, representing a fusion of two key heterocyclic systems: furan (B31954) and pyrimidine (B1678525). researchgate.net Pyrimidines and their fused analogues are recognized for their diverse biological activities, including anti-inflammatory and antiviral properties. researchgate.net The fusion of the furan ring to the pyrimidine core creates a unique electronic and steric environment, providing a rigid and planar structure that can be strategically functionalized to interact with specific biological targets. researchgate.net The synthetic versatility of this scaffold allows for the introduction of a wide range of substituents, enabling the fine-tuning of its pharmacological profile. researchgate.net

Historical Context of Furo[2,3-d]pyrimidine Research

Research into pyrimidine-based compounds has a long history, driven by their presence in fundamental biological molecules. The exploration of fused pyrimidine systems like furo[2,3-d]pyrimidines gained momentum as chemists sought to create novel structures with enhanced biological activity. Early synthetic efforts focused on establishing efficient routes to the core scaffold. researchgate.net Over time, the focus has shifted towards the design and synthesis of specific derivatives with targeted therapeutic applications, particularly as kinase inhibitors and anticancer agents. researchgate.netrsc.org This evolution in research has been propelled by a deeper understanding of the molecular targets associated with various diseases and the development of sophisticated tools for drug design and biological evaluation.

Structural Analogy to Biologically Relevant Molecules (e.g., Purines)

A key factor contributing to the privileged nature of the furo[2,3-d]pyrimidine scaffold is its structural resemblance to endogenous purines, such as adenine (B156593) and guanine. researchgate.netyoutube.com Purines are fundamental components of nucleic acids (DNA and RNA) and play crucial roles in cellular signaling and energy metabolism. This structural mimicry, known as bioisosterism, allows furo[2,3-d]pyrimidine derivatives to interact with the binding sites of enzymes and receptors that normally bind purines.

The pyrrolo[2,3-d]pyrimidine core, a close analogue, is considered an isosteric replacement for the purine (B94841) heterocycle. nih.gov This principle extends to the furo[2,3-d]pyrimidine scaffold, where the furan oxygen can participate in hydrogen bonding interactions similar to the nitrogen atoms in the purine imidazole (B134444) ring. This allows these compounds to act as competitive inhibitors for a variety of enzymes, particularly kinases, which have binding sites for the purine-containing ATP molecule. The ability to mimic purines provides a rational basis for the design of furo[2,3-d]pyrimidine-based drugs targeting a wide range of biological processes.

Table 1: Comparison of Furo[2,3-d]pyrimidine and Purine Structures

FeatureFuro[2,3-d]pyrimidinePurine
Core Structure Fused furan and pyrimidine ringsFused imidazole and pyrimidine rings
Ring System Bicyclic, aromaticBicyclic, aromatic
Key Heteroatoms Nitrogen, OxygenNitrogen
Biological Mimicry Acts as a bioisostere of purinesEndogenous signaling molecule and nucleic acid component

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B13102474 Furo[2,3-D]pyrimidine-2,4-diamine CAS No. 206136-76-7

Properties

CAS No.

206136-76-7

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

furo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C6H6N4O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H,(H4,7,8,9,10)

InChI Key

RNNFQNYQUXVGDB-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC(=NC(=C21)N)N

Origin of Product

United States

Synthetic Methodologies for Furo 2,3 D Pyrimidine 2,4 Diamine and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing furo[2,3-d]pyrimidines have been well-established, providing reliable pathways to the core structure and its analogues. These routes often involve cyclocondensation and rearrangement reactions, forming the backbone of synthetic strategies for this class of compounds.

Cyclocondensation reactions are a cornerstone in the synthesis of the furo[2,3-d]pyrimidine (B11772683) scaffold. A prominent method involves the reaction of a substituted pyrimidine (B1678525) with a suitable partner to form the fused furan (B31954) ring. For instance, the condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with an α-chloro-ketone is a documented route to produce 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines. nih.govlookchem.comnih.gov

Another versatile approach starts with 2-aminofuran-3-carbonitrile (B147697) derivatives. These precursors can undergo cyclization with reagents like formamide (B127407) to yield 4-aminofuro[2,3-d]pyrimidines. arkat-usa.org Multicomponent reactions (MCRs) also offer an efficient pathway. A Pd(II)-catalyzed three-component reaction of β-ketodinitriles, boronic acids, and aldehydes allows for the concurrent construction of the furo[2,3-d]pyrimidine system through the formation of multiple C-C, C=C, C-O, and C-N bonds in a single operation. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Furo[2,3-d]pyrimidine Synthesis

Starting Materials Reagents/Conditions Product Type Reference
2,6-Diamino-3(H)-4-oxo-pyrimidine, α-chloro-ketone Condensation 2,4-Diamino-5-substituted-furo[2,3-d]pyrimidine nih.govnih.gov
2-Aminofuran-3-carbonitrile Formamide 4-Aminofuro[2,3-d]pyrimidine arkat-usa.org
β-Ketodinitrile, Boronic acid, Aldehyde Pd(II) catalyst 2,4,6-Triarylfuro[2,3-d]pyrimidine nih.gov
N,N-dimethylbenzylidenebarbituric acid, Alkyl isocyanide [1+4] Cycloaddition in DMF Highly substituted furo[2,3-d]pyrimidine researchgate.net

The aza-Wittig reaction is a powerful tool for constructing the pyrimidine ring onto a furan precursor. This process typically involves the reaction of an iminophosphorane with an isocyanate. In one synthetic scheme, an iminophosphorane derived from a furan precursor reacts with aromatic isocyanates to yield carbodiimides. researchgate.nettandfonline.com These intermediates then undergo reaction with ammonia (B1221849) to form a 4-oxo-furo[2,3-d]pyrimidine derivative. researchgate.net

To achieve the desired 2,4-diamino substitution pattern, further chemical manipulation is necessary. The 4-oxo group can be converted to a 4-chloro group using a chlorinating agent like phosphoryl chloride (POCl₃). Subsequent reaction of the 4-chloro intermediate with various amines allows for the introduction of the second amino group at the C4 position, yielding the target 2,4-diamino-furo[2,3-d]pyrimidine derivatives. researchgate.net

The Wittig reaction is a fundamental method in organic synthesis for the creation of carbon-carbon double bonds, typically by reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.org This reaction provides a high degree of control over the location of the newly formed double bond, which is a significant advantage over many elimination reactions that can produce mixtures of isomers. organic-chemistry.org

In the context of heterocyclic chemistry, the Wittig reaction is widely employed to introduce alkenyl side chains onto various ring systems. This is achieved by preparing a phosphonium (B103445) ylide from an alkyl halide corresponding to the desired side chain and reacting it with a heterocyclic aldehyde or ketone. organic-chemistry.org While this is a common strategy for functionalizing diverse scaffolds, specific examples detailing the introduction of side chains onto a pre-formed Furo[2,3-d]pyrimidine core via a Wittig reaction are not extensively documented in the surveyed literature. However, the general utility of the reaction makes it a viable, albeit less reported, method for creating derivatives with specific unsaturated side chains.

A classical and direct route to the furo[2,3-d]pyrimidine skeleton is the condensation of a pyrimidine derivative with an α-haloketone. Specifically, the synthesis of 2,4-diamino-5-substituted furo[2,3-d]pyrimidines has been successfully accomplished through the reaction of 2,6-diamino-3(H)-4-oxo-pyrimidine with a suitable α-chloro-ketone. nih.govlookchem.comnih.gov This reaction builds the furan ring onto the existing pyrimidine core. The process involves the initial alkylation of the pyrimidine, followed by an intramolecular cyclization to form the fused bicyclic system. This method is particularly useful for creating derivatives substituted at the 5-position of the furo[2,3-d]pyrimidine ring system. nih.gov

Table 2: Synthesis via Condensation of Pyrimidines with α-Chloro-Ketones

Pyrimidine Precursor Reagent Key Intermediate Final Product Class Reference
2,6-Diamino-3(H)-4-oxo-pyrimidine α-Chloro-ketone Furo[2,3-d]pyrimidine intermediate 2,4-Diamino-5-substituted-furo[2,3-d]pyrimidine nih.govlookchem.comnih.gov

The pyrimidine ring of the furo[2,3-d]pyrimidine system can be constructed by reacting a functionalized furan with an N,N-binucleophilic reagent. Guanidine (B92328) carbonate is a prime example of such a reagent. The reaction of 5-R-3-arylmethylidenefuran-2(3H)-ones with guanidine carbonate in the presence of a base like sodium ethoxide leads to the formation of 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines. researchgate.net The proposed mechanism involves an initial attack of a guanidine amino group on the furanone's carbonyl group, leading to the opening of the lactone ring, followed by intramolecular cyclization to form the pyrimidine ring. researchgate.net Other binucleophiles, such as semicarbazide (B1199961) hydrochloride, can also be used with furan precursors to build the fused pyrimidine ring. arkat-usa.org

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. In the synthesis of furo[2,3-d]pyrimidines and related heterocycles, these principles are applied through multicomponent reactions and the use of alternative energy sources.

Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. researchgate.netnih.gov The synthesis of various pyrimidine derivatives, including fused systems, has been successfully achieved using microwave irradiation, sometimes under solvent-free conditions on a solid support. researchgate.netmdpi.com For example, the reaction of 2-amino-3-carbonitrile precursors with triethyl orthoformate can be completed in minutes under microwave conditions, compared to hours with conventional methods. mdpi.com

Multicomponent reactions (MCRs) are highly efficient, as they combine three or more reactants in a single step to form a complex product, minimizing waste and operational steps. nih.gov The synthesis of pyrido[2,3-d]pyrimidines, structurally related to the target compound, has been achieved via MCRs in water, sometimes enhanced by microwave irradiation, avoiding the need for catalysts. researchgate.net A palladium-catalyzed three-component synthesis of furo[2,3-d]pyrimidines represents an advanced MCR, showcasing high efficiency in bond formation. nih.gov These advanced and green approaches offer sustainable and effective alternatives to classical synthetic methods.

Table 3: Comparison of Advanced vs. Conventional Synthesis

Method Key Features Advantages Example Application Reference
Microwave-Assisted Synthesis Use of microwave irradiation, often solvent-free. Rapid reaction times (minutes vs. hours), high yields, cleaner reactions. Synthesis of 2-formimidate-3-carbonitriles from 2-amino-3-carbonitrile precursors. mdpi.com
Multicomponent Reactions (MCRs) One-pot reaction with ≥3 components, often catalyzed. High atom economy, reduced waste, operational simplicity. Pd(II)-catalyzed synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines. nih.gov
Aqueous Synthesis Water used as the reaction solvent. Environmentally benign, low cost, enhanced reactivity/selectivity in some cases. Synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net

Derivatization Strategies for Furo[2,3-D]pyrimidine-2,4-diamine

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) represents a significant strategy for the synthesis and functionalization of the furo[2,3-d]pyrimidine scaffold, particularly for the introduction of amino groups at the C2 and C4 positions to yield this compound and its derivatives. This method typically involves the displacement of a suitable leaving group, most commonly a halogen, from an activated aromatic ring by a nucleophile.

The core of this synthetic approach relies on the generation of a halo-substituted furo[2,3-d]pyrimidine intermediate. The electron-withdrawing nature of the fused pyrimidine ring system facilitates the attack of nucleophiles, making the C2 and C4 positions susceptible to substitution.

A key example of this methodology involves the synthesis of ethyl 4-alkylamino-2-arylamino-6-methyl-furo[2,3-d]pyrimidine-5-carboxylates. nih.gov The synthesis commences with the formation of a 4-oxo-furo[2,3-d]pyrimidine intermediate. Subsequent treatment with phosphorus oxychloride (POCl₃) converts the C4-oxo group into a more reactive C4-chloro leaving group. This chlorinated intermediate is then subjected to nucleophilic attack by various amines to furnish the desired 2,4-diamino-substituted furo[2,3-d]pyrimidine derivatives. nih.gov

The general reaction scheme can be depicted as follows:

Scheme 1: General representation of Nucleophilic Aromatic Substitution on a Furo[2,3-d]pyrimidine core

Generated code

The reactivity of the halo-substituted furo[2,3-d]pyrimidine is influenced by the nature of the substituents on both the heterocyclic core and the incoming nucleophile. The reaction conditions, such as solvent and temperature, also play a crucial role in the efficiency of the substitution.

Detailed research findings have demonstrated the versatility of this approach in generating a library of furo[2,3-d]pyrimidine derivatives with diverse substitution patterns at the 2 and 4 positions.

Table 1: Examples of Furo[2,3-d]pyrimidine Derivatives Synthesized via Nucleophilic Aromatic Substitution nih.gov

EntryAmine NucleophileProduct StructureYield (%)
1n-PropylamineEthyl 2-(4-chlorophenylamino)-6-methyl-4-(propylamino)furo[2,3-d]pyrimidine-5-carboxylate85
2IsopropylamineEthyl 2-(4-chlorophenylamino)-4-(isopropylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate82
3n-ButylamineEthyl 4-(butylamino)-2-(4-chlorophenylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate88
4CyclohexylamineEthyl 2-(4-chlorophenylamino)-4-(cyclohexylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate78
5BenzylamineEthyl 4-(benzylamino)-2-(4-chlorophenylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate80

This synthetic route highlights the utility of nucleophilic aromatic substitution as a powerful tool for accessing a range of this compound derivatives, which are valuable scaffolds in medicinal chemistry research.

Structure Activity Relationship Sar Studies of Furo 2,3 D Pyrimidine 2,4 Diamine Derivatives

Impact of Substitutions on Biological Activity

Substitutions at various positions of the furo[2,3-d]pyrimidine (B11772683) ring system have been shown to be critical for biological activity. For instance, in the context of antifolates, 5-substituted derivatives have been a primary focus. nih.gov The nature of the substituent at this position can significantly impact inhibitory potency against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.gov

In the pursuit of kinase inhibitors, substitutions on the furo[2,3-d]pyrimidine core are instrumental in achieving desired potency and selectivity. For example, a series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives were designed as Fms-like tyrosine kinase 3 (FLT3) inhibitors. These compounds showed significant cytotoxicity against acute myeloid leukemia (AML) cell lines expressing FLT3-ITD. nih.gov Molecular docking studies of these derivatives suggested that substitutions play a key role in binding to the active site of the FLT3 enzyme. nih.gov

Furthermore, research on pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors revealed that specific substitutions led to potent inhibitory activity. rsc.org Compounds with certain substitutions demonstrated high cytotoxicity against human cancer cell lines, with some showing greater potency than the known inhibitor Olaparib. rsc.org

The following table summarizes the impact of various substitutions on the biological activity of furo[2,3-d]pyrimidine derivatives:

Scaffold Substitution Position Substituent Type Target Enzyme/Cell Line Observed Activity Reference
Furo[2,3-d]pyrimidine5VariedDHFR, TSPotent inhibition nih.gov
Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-ureaVariedUrea (B33335) derivativesFLT3-ITD expressing AML cellsNanomolar range cytotoxicity nih.gov
Pyrano[2,3-d]pyrimidine-2,4-dioneVariedVariedPARP-1, MCF-7, HCT116High inhibitory activity and cytotoxicity rsc.org

Role of Diamine Moiety at C-2 and C-4 Positions

The 2,4-diaminopyrimidine (B92962) moiety is a well-established pharmacophore crucial for the inhibitory activity of many compounds, particularly those targeting DHFR. nih.govwikipedia.org This structural feature mimics the pteridine (B1203161) ring of folic acid, allowing these molecules to bind to the active site of DHFR. mdpi.com In the context of furo[2,3-d]pyrimidine derivatives, the presence of amino groups at the C-2 and C-4 positions is considered important for potent DHFR inhibition. nih.gov

Studies have shown that modifications at these positions can significantly alter biological activity. For instance, the synthesis and evaluation of various 2,4-diamino-furo[2,3-d]pyrimidine derivatives have demonstrated their cytotoxic effects against lung cancer cell lines. nih.gov The specific nature of the amino substituents at C-2 and C-4 influences the potency of these compounds. nih.gov

The following table highlights the significance of the diamine moiety in furo[2,3-d]pyrimidine derivatives:

Compound Series Target Key Finding Reference
2,4-diamino-5-substituted-furo[2,3-d]pyrimidinesDHFRThe 2,4-diamino substitution is critical for potent inhibition. nih.gov
Ethyl 4-alkylamino-2-arylamino-6-methyl-furo[2,3-d]pyrimidine-5-carboxylatesLung cancer cell lines (A549)Compound 5a, with specific amino substitutions, showed an IC50 of 0.8μM. nih.gov

Influence of Side Chain Length and Nature (e.g., Bridge Region Variation)

The length and chemical nature of side chains attached to the furo[2,3-d]pyrimidine core are critical determinants of biological activity. This is particularly evident in antifolate research, where the side chain mimics the p-aminobenzoylglutamic acid portion of folates.

A key aspect explored is the variation in the bridge region connecting the heterocyclic core to a side chain, often containing a glutamic acid moiety. For instance, studies on 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines have investigated the impact of truncating a two-carbon bridge to a single carbon. nih.gov This modification was found to enhance the substrate efficiency for folylpoly-γ-glutamate synthetase (FPGS), an enzyme crucial for the cellular retention and activity of antifolates. nih.gov However, this shortening of the bridge also led to a significant loss of cytotoxicity against CCRF-CEM human leukemia cells, indicating that the distance between the pyrimidine (B1678525) ring and the L-glutamic acid side chain is vital for antitumor activity in cell culture. nih.gov

The following table illustrates the effect of side chain modifications on the activity of furo[2,3-d]pyrimidine derivatives:

Compound Series Side Chain Modification Effect on Activity Reference
2,4-diamino-5-substituted-furo[2,3-d]pyrimidinesTruncation of two-carbon bridge to a single carbonEnhanced FPGS substrate efficiency, but decreased cytotoxicity. nih.gov
Furo[2,3-b]chromone derivativesVariation in phenylethenyl and methoxy (B1213986) groupsStrong correlation with tumor selectivity. nih.gov

Stereochemical Considerations and Chiral Centers

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. nih.gov In the context of furo[2,3-d]pyrimidine derivatives, the presence and configuration of chiral centers can profoundly influence their biological activity and selectivity.

The introduction of chiral centers can lead to stereoisomers (enantiomers and diastereomers) that may exhibit different pharmacological profiles. For instance, the discovery of a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine series as potent and selective LRRK2 inhibitors underscores the importance of stereochemistry. nih.gov The lead compound from this series demonstrated excellent LRRK2 inhibition and high selectivity across the kinome, along with favorable pharmacokinetic properties. nih.gov

The three-dimensional arrangement of atoms in a chiral molecule is critical for its binding affinity to the target protein. Even subtle changes in stereochemistry can lead to significant differences in potency. This highlights the necessity of considering stereochemical aspects during the design and synthesis of novel furo[2,3-d]pyrimidine-based therapeutic agents.

Correlation of Structural Modifications with Target Selectivity and Potency

The targeted modification of the furo[2,3-d]pyrimidine scaffold is a key strategy for optimizing both the potency and selectivity of these compounds against their intended biological targets. SAR studies provide a roadmap for understanding how specific structural changes translate into desired pharmacological effects.

For example, in the development of PI3K/AKT dual inhibitors, a series of furo[2,3-d]pyrimidine derivatives were designed and synthesized. nih.govrsc.org One particular compound, 10b , emerged with potent anticancer activity and high inhibitory activity against PI3Kα/β and AKT enzymes. nih.govrsc.org Molecular docking studies revealed that the specific substitutions on this compound facilitated an improved binding pattern within the active sites of these kinases. nih.govrsc.org

Similarly, in the design of FLT3-ITD inhibitors, the introduction of a 1,3,4-thiadiazole-urea moiety to the furo[2,3-d]pyrimidine core resulted in compounds with nanomolar cytotoxicity against specific AML cell lines. nih.gov This demonstrates how rational structural modifications can lead to highly potent and selective inhibitors.

The following table provides examples of how structural modifications correlate with target selectivity and potency:

Compound Series Structural Modification Target Effect on Potency/Selectivity Reference
Furo[2,3-d]pyrimidine derivativesIntroduction of specific side chainsPI3Kα/β, AKTCompound 10b showed IC50 values of 0.175 ± 0.007 μM (PI3Kα), 0.071 ± 0.003 μM (PI3Kβ), and 0.411 ± 0.02 μM (AKT). nih.govrsc.org
Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivativesAddition of 1,3,4-thiadiazole-urea moietyFLT3-ITDNanomolar cytotoxicity in MOLM-13 and MV4-11 cell lines. nih.gov
Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidinesIntroduction of a chiral centerLRRK2Potent and highly selective inhibition. nih.gov

Biological Activities and Molecular Mechanisms of Furo 2,3 D Pyrimidine 2,4 Diamine Derivatives

Enzyme Inhibition

Furo[2,3-d]pyrimidine-2,4-diamine derivatives have emerged as a significant class of compounds with potent inhibitory activity against various enzymes that are crucial for cell proliferation and survival. These derivatives have been extensively studied for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their mechanism of action primarily involves the inhibition of key enzymes such as dihydrofolate reductase and receptor tyrosine kinases.

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. mdpi.compatsnap.com Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. mdpi.com Consequently, the inhibition of DHFR disrupts DNA synthesis and cell division, making it an attractive target for antimicrobial and anticancer therapies. mdpi.comwikipedia.org Furo[2,3-d]pyrimidine (B11772683) derivatives have been designed as antifolates that can effectively inhibit DHFR from various sources, including mammalian and pathogenic origins. drugbank.com

Some classical antifolate analogues featuring the furo[2,3-d]pyrimidine ring system have been synthesized and evaluated as potential dual inhibitors of both dihydrofolate reductase (DHFR) and thymidylate synthase (TS). drugbank.com One such compound, N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid, and its N-9 methyl analogue were designed with this dual-target approach in mind. drugbank.com While these classical analogues demonstrated moderate to good inhibitory activity against DHFR, with IC50 values in the micromolar to nanomolar range, they were found to be inactive against TS from various sources, including Lactobacillus casei and human CCRF-CEM cells. drugbank.com

In contrast, research on the structurally related pyrrolo[2,3-d]pyrimidine scaffold has yielded compounds with potent dual inhibitory activity. For instance, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid was found to be a potent dual inhibitor of human TS and human DHFR with IC50 values of 90 nM and 420 nM, respectively. ebi.ac.uk

Table 1: DHFR Inhibitory Activity of Classical Furo[2,3-d]pyrimidine Analogues

Compound Target Enzyme IC50
N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5- yl)methyl]amino]benzoyl]-L-glutamic acid Rat Liver DHFR 10⁻⁶ - 10⁻⁸ M

This table is interactive and can be sorted by clicking on the column headers.

A significant focus of research on this compound derivatives has been the development of selective inhibitors of DHFR from opportunistic pathogens that affect immunocompromised individuals. drugbank.com

Pneumocystis carinii

Derivatives of 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine have been specifically designed to target DHFR from Pneumocystis carinii (pcDHFR). nih.govresearchgate.net These nonclassical antifolates were synthesized with the intention of interacting with specific amino acid residues, such as Phenylalanine 69, within the active site of pcDHFR to achieve selectivity. nih.govresearchgate.net Several analogues have demonstrated significant potency and selectivity for pcDHFR over the host (rat liver) enzyme. For example, 2,4-diamino-5-[(2'-naphthylthio)methyl]furo[2,3-d]pyrimidine showed over 18-fold selectivity for pcDHFR compared to rat liver DHFR. nih.gov X-ray crystallography studies have confirmed that the naphthalene (B1677914) ring of this compound engages in a hydrophobic interaction with Phe69 of pcDHFR, which contributes to its selectivity. nih.gov

Toxoplasma gondii

The same series of 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines were also evaluated for their inhibitory activity against DHFR from Toxoplasma gondii (tgDHFR). nih.govresearchgate.netacs.org Interestingly, these compounds generally showed a lack of selectivity for tgDHFR, a trend that is reversed in the related pyrrolo[2,3-d]pyrimidine series, which tends to be more selective for tgDHFR. acs.org This suggests that the furo[2,3-d]pyrimidine scaffold itself may play a role in conferring selectivity for pcDHFR. acs.org

Mycobacterium avium

While much of the focus has been on fungal and protozoal pathogens, the broader class of 2,4-diaminopyrimidines has been explored for activity against mycobacterial DHFRs. chemrxiv.orgdundee.ac.uknih.gov Although existing DHFR inhibitors designed for other bacteria are often ineffective against mycobacterial enzymes, rational design approaches based on known inhibitors have led to the identification of 2,4-diaminopyrimidine (B92962) derivatives with activity against DHFR from Mycobacterium avium. chemrxiv.orgdundee.ac.uknih.gov

Table 2: Selective DHFR Inhibition by this compound Derivatives

Compound Target Enzyme IC50 (µM) Selectivity (vs. Rat Liver DHFR)
2,4-diamino-5-[(2'-naphthylthio)methyl]furo[2,3-d]pyrimidine P. carinii DHFR - >18-fold

This table is interactive and can be sorted by clicking on the column headers.

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in regulating cellular processes such as growth, differentiation, and metabolism. nih.gov Dysregulation of RTK signaling is a common feature in many types of cancer, leading to uncontrolled cell proliferation and survival. nih.gov Consequently, RTK inhibitors have become a major class of targeted cancer therapies. Furo[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of several key RTKs.

The epidermal growth factor receptor (EGFR) is a member of the ErbB family of RTKs and is frequently overexpressed or mutated in various cancers. nih.govnih.gov The furo[2,3-d]pyrimidine scaffold has been utilized to develop potent EGFR inhibitors. researchgate.net Research has shown that certain anilino-furo[2,3-d]pyrimidine hybrids can act as potent anticancer agents by inhibiting EGFR. nih.gov Some derivatives have been designed as dual inhibitors, targeting both EGFR and other kinases. For instance, a series of novel 2,4-diamino-5-substituted furo[2,3-d]pyrimidines were evaluated for their inhibitory activity against both RTKs and DHFR. nih.gov

Vascular endothelial growth factor receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govafricaresearchconnects.com The furo[2,3-d]pyrimidine scaffold has been identified as a promising framework for the development of potent VEGFR-2 inhibitors. nih.govresearchgate.net A number of furo[2,3-d]pyrimidine derivatives have demonstrated significant, dose-related inhibition of VEGFR-2 kinase activity, with some compounds exhibiting IC50 values in the nanomolar range. africaresearchconnects.comnih.gov For example, a derivative incorporating a substituted biarylurea motif linked via an ether to the furo[2,3-d]pyrimidine core showed 100% inhibition of VEGFR-2 kinase activity at a 10 µM concentration. nih.gov Furthermore, certain derivatives have shown potent dual inhibition of both VEGFR-2 and Tie-2 kinases, another key receptor in angiogenesis. researchgate.net

Table 3: VEGFR-2 Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound Series Linker and Motif VEGFR-2 Inhibition
Furo[2,3-d]pyrimidines Ether linker with biarylurea motif 100% inhibition at 10 µM

This table is interactive and can be sorted by clicking on the column headers.

Receptor Tyrosine Kinase (RTK) Inhibition

Platelet-Derived Growth Factor Receptor-beta (PDGFR-beta) Inhibition

Derivatives of this compound have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), including the Platelet-Derived Growth Factor Receptor-beta (PDGFR-beta). nih.gov A series of novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory activity against a panel of RTKs. nih.gov

Within this series, several compounds demonstrated significant dual inhibitory activity against both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and PDGFR-beta. nih.gov Notably, compounds with an unsaturated C-8-C-9 bridge were found to be essential for this RTK inhibitory activity. nih.gov Two specific analogs, compound 18 and compound 32 , were highlighted for their potent dual inhibition of VEGFR-2 and PDGFR-beta, with their potency being comparable to that of standard compounds used in the assays. nih.gov Further investigation revealed that at least four other analogs within the same series also exhibited effective inhibition of PDGFR-beta. nih.gov

CompoundTargetInhibitory Activity
Compound 18PDGFR-betaPotent dual inhibitor (with VEGFR-2), comparable to standard compounds. nih.gov
Compound 32PDGFR-betaPotent dual inhibitor (with VEGFR-2), comparable to standard compounds. nih.gov
Syk Kinase Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune receptors. While the broader class of compounds with a pyrimidine-2,4-diamine backbone has been identified as a promising therapeutic class for targeting Syk, specific studies directly linking this compound derivatives to Syk kinase inhibition are not extensively detailed in the reviewed literature. The pyrimidine-2,4-diamine core structure is a key pharmacophore in several Syk inhibitors currently under clinical investigation, suggesting that the furo[2,3-d]pyrimidine scaffold fused to this core could potentially exhibit Syk inhibitory activity. However, dedicated research focusing on this specific combination is required to establish a definitive link and to characterize the inhibitory potential.

Tie-2 Inhibition

A novel class of 4-amino-furo[2,3-d]pyrimidines has been discovered to be potent dual inhibitors of both Tie-2 and VEGFR2 receptor tyrosine kinases. researchgate.net The introduction of a diarylurea moiety at the 5-position of the furo[2,3-d]pyrimidine scaffold was found to significantly enhance the inhibitory activity against both enzymes. researchgate.net

One of the most active compounds identified in this series is 4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine (7k) . This compound demonstrated potent inhibition of both Tie-2 and VEGFR2 with an IC50 value of less than 3 nM for both kinases. researchgate.net The high potency of this derivative is attributed to its specific binding interactions within the active site of the kinases, as rationalized by X-ray crystal structure analysis. researchgate.net

CompoundTargetIC50 (nM)
4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine (7k)Tie-2<3 researchgate.net
PI3 Kinase p110a Inhibition

Recent studies have focused on the design and synthesis of novel furo[2,3-d]pyrimidine derivatives as dual inhibitors of the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation and survival. rsc.org A series of furo[2,3-d]pyrimidine derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety were synthesized and evaluated for their anticancer and enzyme inhibitory activities. rsc.org

One of the standout compounds from this research, compound 10b , demonstrated potent inhibitory activity against both PI3Kα and PI3Kβ isoforms, as well as the downstream kinase AKT. rsc.org This compound exhibited the highest inhibitory activity against PI3Kα/β and AKT enzymes with IC50 values of 0.175 ± 0.007 µM for PI3Kα, 0.071 ± 0.003 µM for PI3Kβ, and 0.411 ± 0.02 µM for AKT. rsc.org Molecular docking and dynamics simulations revealed that compound 10b establishes an improved binding pattern with key amino acid residues in the binding sites of PI3K and AKT-1. rsc.org

CompoundTargetIC50 (µM)
Compound 10bPI3Kα0.175 ± 0.007 rsc.org
PI3Kβ0.071 ± 0.003 rsc.org
AKT0.411 ± 0.02 rsc.org
Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Furo[2,3-d]pyrimidine derivatives have also been explored as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in various cellular processes. nih.gov Through modeling studies based on a known GSK-3 inhibitor, a 4-acylamino-6-arylfuro[2,3-d]pyrimidine template was identified as a promising scaffold for developing potent and selective GSK-3 inhibitors. nih.gov

Synthesis and evaluation of analogs based on this template led to the discovery of several potent and selective GSK-3beta inhibitors. nih.gov The most potent and selective compound identified in this series was the m-pyridyl analogue, compound 24 . nih.gov The structure-activity relationship studies indicated that modifications at the 4- and 6-positions of the furo[2,3-d]pyrimidine core are crucial for achieving high potency and selectivity for GSK-3. nih.gov

CompoundTargetActivity
Compound 24 (m-pyridyl analogue)GSK-3betaMost potent and selective inhibitor in the series. nih.gov

Protease Inhibition (e.g., SARS-CoV-2 Main Protease (MPro) and Papain-like Protease (PLPro))

The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are essential enzymes for viral replication and are considered key targets for antiviral drug development. nih.govnih.gov While there has been extensive research into identifying inhibitors for these proteases, a direct link to this compound derivatives as inhibitors of SARS-CoV-2 MPro or PLPro has not been established in the reviewed scientific literature. Current research on MPro and PLpro inhibitors focuses on various other chemical scaffolds, including both covalent and non-covalent inhibitors. nih.govnih.govusp.br

Other Enzyme Targets (e.g., Phosphodiesterase Type 4, FLT3-ITD, DnaG)

Phosphodiesterase Type 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. mdpi.comwikipedia.org While pyrimidine (B1678525) and pyrimidine-2,4-dione derivatives have been investigated as PDE4 inhibitors, specific studies on this compound derivatives for PDE4 inhibition are not extensively documented in the reviewed literature. nih.gov The broader class of pyrimidine-based compounds has shown promise, suggesting that the furo[2,3-d]pyrimidine scaffold could be a viable core for the design of novel PDE4 inhibitors. nih.gov

FLT3-ITD Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML). A novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been designed and synthesized as potent FLT3-ITD inhibitors. Many of these compounds demonstrated impressive inhibitory activity at the nanomolar level. For instance, compounds 53 (bearing a 4-bromo substituent) and compounds 54 and 56 (with di-substituents) exhibited the most potent enzymatic inhibition with an IC50 value of 0.003 µM. Compound 33 , with 2,4-di-fluoro substituents, also showed strong activity with an IC50 of 0.006 µM. Another compound, 49 , which has a 4-methoxy group on the phenyl ring, showed improved cellular activity and was selected for further investigation. nih.gov

CompoundTargetIC50 (µM)
Compound 33FLT3-ITD0.006 nih.gov
Compound 49FLT3-ITDNot specified, but showed improved cellular activity nih.gov
Compound 53FLT3-ITD0.003 nih.gov
Compound 54FLT3-ITD0.003 nih.gov
Compound 56FLT3-ITD0.003 nih.gov

DnaG Inhibition

Bacterial DnaG primase is an essential enzyme in DNA replication and a potential target for novel antibiotics. nih.gov While there is research on various heterocyclic compounds as DnaG inhibitors, direct studies on this compound derivatives are limited. However, a related class of compounds, pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, has been identified as lead inhibitors of E. coli DnaG primase. nih.gov This suggests that fused pyrimidine ring systems are a promising scaffold for the development of DnaG inhibitors. Further research is needed to explore the potential of the furo[2,3-d]pyrimidine core in this context. nih.gov

Antifolate Activity

Certain derivatives of this compound have been designed and synthesized as novel antifolates. These compounds act as antagonists to folic acid, an essential vitamin required for the synthesis of nucleotides, the building blocks of DNA and RNA. By interfering with folate metabolism, these derivatives can disrupt DNA synthesis and repair, ultimately leading to the inhibition of cell growth and proliferation.

Classical antifolate analogues of furo[2,3-d]pyrimidine, such as N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid and its N-9 methyl analogue, have been synthesized and evaluated as potential dual inhibitors of key enzymes in the folate pathway: thymidylate synthase (TS) and dihydrofolate reductase (DHFR) drugbank.com. The classical analogues have demonstrated moderate to good inhibitory activity against DHFR drugbank.com. Nonclassical antifolates, which are 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines, have also been developed as potential inhibitors of DHFR from various organisms drugbank.comnih.gov.

Folylpolyglutamate Synthetase (FPGS) Substrate Efficiency

The efficacy of classical antifolates is often dependent on their ability to be metabolized within the cell into polyglutamated forms. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). While direct studies on the FPGS substrate efficiency of this compound derivatives are limited in the provided search results, the behavior of structurally similar classical antifolates, such as the pyrrolo[2,3-d]pyrimidine-based antifolate LY231514, highlights the importance of this mechanism. For LY231514, the addition of glutamate (B1630785) residues is crucial for its cytotoxic potency researchgate.netsemanticscholar.org. This suggests that classical this compound derivatives that incorporate a glutamic acid moiety are likely designed to be recognized as substrates by FPGS.

Polyglutamylation and Cellular Retention

The addition of multiple glutamate residues to antifolate drugs by FPGS significantly enhances their cellular retention and inhibitory activity against target enzymes. The polyglutamated forms of the drugs are larger and more negatively charged, which prevents their efflux from the cell via membrane transporters. This increased intracellular concentration leads to a more sustained inhibition of folate-dependent enzymes. For the structurally analogous pyrrolo[2,3-d]pyrimidine-based antifolate LY231514, polyglutamation is a key determinant of its cytotoxic activity researchgate.netsemanticscholar.org. It is therefore highly probable that classical this compound antifolates undergo a similar process of polyglutamylation, leading to enhanced cellular retention and, consequently, more potent and prolonged antifolate activity.

Cellular Effects and Phenotypes

The antifolate and other molecular activities of this compound derivatives translate into significant cellular effects, primarily the inhibition of cancer cell proliferation, the induction of programmed cell death, and the suppression of new blood vessel formation.

Anti-proliferative Activity Against Cancer Cell Lines

A significant body of research has demonstrated the potent anti-proliferative activity of various this compound derivatives against a broad spectrum of human cancer cell lines. These compounds have shown the ability to inhibit the growth of both solid tumors and hematological malignancies.

Several studies have reported the cytotoxic effects of these derivatives, often quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. For instance, certain furo[2,3-d]pyrimidine derivatives have shown significant activity against hepatocellular carcinoma (HepG2), cervical carcinoma (HeLa), and colon cancer (HCT-116) cell lines researchgate.netekb.egresearchgate.net. One derivative, compound 4a, exhibited an IC50 of 0.70 μM against HepG2 cells researchgate.net. Another study reported that ethyl 4-alkylamino-2-arylamino-6-methyl-furo[2,3-d]pyrimidine-5-carboxylate derivatives exhibited cytotoxicity against two lung cancer cell lines, with one compound showing an IC50 of 0.8 μM against A459 cells nih.gov. Furthermore, novel furo[2,3-d]pyrimidine derivatives have demonstrated potent antiproliferative activity against the NCI 59 cell line, with mean GI50 values as low as 1.23 μM nih.gov.

Below are interactive data tables summarizing the anti-proliferative activity of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineActivity (IC50/GI50 in µM)Reference
Derivative VIa NCI 59 Cell Line PanelGI50: 2.41 nih.gov
Derivative VIb NCI 59 Cell Line PanelGI50: 1.23 nih.gov
Derivative 10b 38 Cancer Cell LinesGI50: 0.91 - 16.7 nih.govrsc.org
Derivative 10b Breast Cancer HS 578TGI50: 1.51 nih.govrsc.org
Derivative 8f Fibrosarcoma (HT-1080)IC50: 13.89 - 19.43 nih.gov
Derivative 8f Breast Cancer (MCF-7)IC50: 13.89 - 19.43 nih.gov
Derivative 8f Lung Carcinoma (A549)IC50: 13.89 - 19.43 nih.gov
Compound 4a Hepatocellular Carcinoma (HepG2)IC50: 0.70 researchgate.net
Compound 5a Lung Cancer (A459)IC50: 0.8 nih.gov
Compound Y18 Colorectal Cancer (HCT116)Data not specified nih.gov
Compound Y18 Non-small Cell Lung Cancer (A549)Data not specified nih.gov
Compound 39 Hepatocellular Carcinoma (HepG2)IC50: 0.3 ekb.eg
Compound 39 Prostate Cancer (PC3)IC50: 6.6 ekb.eg
Compound 39 Colon Cancer (HCT-116)IC50: 7 ekb.eg

Induction of Apoptosis in Cancer Cells

In addition to inhibiting cell proliferation, several this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating cancerous cells and is a hallmark of many effective anticancer agents.

Studies have shown that these compounds can trigger apoptosis through various molecular pathways. For example, certain furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives have been found to induce apoptosis through the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade nih.govresearchgate.net. Other derivatives have demonstrated the ability to induce cell death in fibrosarcoma (HT-1080) and lung carcinoma (A-549) cell lines nih.gov. In some cases, the induction of apoptosis is also associated with cell cycle arrest at specific phases, preventing the cancer cells from progressing through the division cycle rsc.orgnih.gov. Mechanistic studies have also revealed that some derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis mdpi.com.

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with essential nutrients and oxygen. Targeting angiogenesis is therefore a key strategy in cancer therapy. Certain 2,4-diamino-5-substituted furo[2,3-d]pyrimidines have been identified as having potent antiangiogenic activity. These compounds can inhibit the formation of new blood vessels, thereby starving the tumor and impeding its growth and spread. The antiangiogenic effects of these derivatives are often attributed to their ability to inhibit key signaling pathways involved in angiogenesis, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2).

Broad-Spectrum Biological Potential (General Applications of Scaffold)

The Furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various derivatives that exhibit a wide range of biological activities. This versatility stems from the fused ring system which allows for three-dimensional arrangements of substituents, enabling interactions with diverse biological targets. Researchers have explored this scaffold for its potential in creating therapeutic agents for a variety of diseases. The biological activities demonstrated by its derivatives include antimicrobial, anti-inflammatory, and anticonvulsant properties, highlighting its significance as a foundational element in drug discovery. researchgate.netresearchgate.net

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral, Anti-HCMV)

Derivatives of the Furo[2,3-d]pyrimidine scaffold have demonstrated significant potential as antimicrobial agents, with documented activity against bacteria, fungi, and viruses. researchgate.netnih.gov This broad-spectrum activity underscores the scaffold's versatility in addressing various infectious diseases.

Antibacterial and Antifungal Activity The Furo[2,3-d]pyrimidine nucleus is a key component in the development of new antibacterial and antifungal agents. Studies have shown that certain derivatives exhibit potent inhibitory effects against a range of microbial species. For instance, hybrids of thieno[2,3-d]pyrimidine (B153573) and 1,3,4-oxadiazole (B1194373), which are structurally related to furo[2,3-d]pyrimidines, have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com The antimicrobial efficacy of these compounds is often comparable to or stronger than standard reference drugs. mdpi.com Furochromone derivatives, which contain a fused furan (B31954) ring system, have also been recognized for their antimicrobial properties. nih.gov

Antiviral Activity The antiviral potential of Furo[2,3-d]pyrimidine derivatives is a significant area of research. researchgate.net Novel hybrid derivatives combining Furo[2,3-d]pyrimidin-2-one and 1,3,4-oxadiazole have exhibited broad-spectrum activity against both wild-type and mutant strains of the varicella-zoster virus (VZV). nih.gov One particular derivative, compound 9b from a research series, was found to be up to three times more potent than the reference drug acyclovir (B1169) against thymidine (B127349) kinase-deficient VZV strains. nih.gov

Structurally similar pyrrolo[2,3-d]pyrimidine analogs have also been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). mdpi.com This suggests that the general bicyclic pyrimidine scaffold is a viable starting point for the development of new antiviral therapies. mdpi.com

Anti-HCMV Activity Specific research has focused on the activity of Furo[2,3-d]pyrimidine derivatives against human cytomegalovirus (HCMV), a significant pathogen, especially in immunocompromised individuals. Several 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidines, which are analogous to the furo-scaffold, have been synthesized and evaluated for their anti-HCMV activity. nih.gov One nucleoside derivative demonstrated significant in vitro activity against HCMV (strain AD169) with a 50% inhibitory concentration (IC50) of 3.7 µg/mL. nih.gov Furthermore, N- and O-alkylated bicyclic furanopyrimidines have been investigated as non-nucleosidic inhibitors of HCMV, with some compounds showing submicromolar activity. nih.gov

Table 1: Antimicrobial Activity of Furo[2,3-d]pyrimidine Derivatives and Analogs

Compound Type Target Organism Activity Metric Result
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (9b) Varicella-Zoster Virus (VZV) EC50 Low micromolar values; up to 3x more potent than acyclovir against TK-deficient strains. nih.gov
Pyrrolo[2,3-d]pyrimidine nucleoside (7) Human Cytomegalovirus (HCMV) IC50 3.7 µg/mL nih.gov
Pyrrolo[2,3-d]pyrimidine nucleoside (7) Hepatitis B Virus (HBV) IC50 0.7 µg/mL nih.gov
Pyrrolo[2,3-d]pyrimidine nucleoside (7) Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) IC50 4.1 µg/mL and 6.3 µg/mL, respectively nih.gov
Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids S. aureus, B. subtilis, E. coli, P. aeruginosa MIC Activity comparable or stronger than gentamicin (B1671437) mdpi.com

Anti-inflammatory Activity

Pyrimidine derivatives are known to possess anti-inflammatory properties, with several approved drugs like proquazone (B1679723) and epirizole (B1671503) featuring this core structure. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov By suppressing these enzymes, the production of prostaglandin (B15479496) E2 (PGE2), a significant contributor to inflammation and pain, is reduced. nih.gov

While direct studies on the anti-inflammatory activity of this compound are limited, the broader class of pyrimidine derivatives has shown efficacy in this area. nih.govnih.gov For example, chalcones, which can be precursors to fused pyrimidine systems, are known to have various biological properties, including anti-inflammatory activity. nih.gov The anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit not only PGE2 but also other vital mediators like nitric oxide (NO) and various cytokines. nih.gov This established activity within the larger pyrimidine family suggests a strong potential for Furo[2,3-d]pyrimidine derivatives to act as anti-inflammatory agents, likely through similar mechanisms involving the inhibition of inflammatory mediators.

Anticonvulsant Activity

The pyrimidine ring is a core component of compounds with activity in the central nervous system, including some with anticonvulsant effects. nih.govpensoft.net Research into fused pyrimidine systems has identified several derivatives with the potential to manage seizures. Although specific data on this compound is not extensively detailed, studies on structurally related triazolopyrimidine derivatives have shown significant anticonvulsant activity in preclinical models. nih.govfrontiersin.org

These studies evaluate compounds using standard screening models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test, which represent generalized tonic-clonic and myoclonic seizures, respectively. frontiersin.org For example, a series of 7-substituted- rsc.orgnih.govacs.orgtriazolo[4,3-f]pyrimidine derivatives were synthesized and evaluated, with one compound, 3i (7-(4-chlorophenoxy)- rsc.orgnih.govacs.orgtriazolo[4,3-f]pyrimidine), emerging as a particularly active agent. nih.gov This compound showed a median effective dose (ED50) of 34.7 mg/kg in the MES test and also demonstrated antagonistic activity against seizures induced by various chemoconvulsants. nih.gov The protective index (PI), a ratio of neurotoxicity to anticonvulsant potency, for this compound was favorable, indicating a good safety margin in preclinical tests. nih.gov The anticonvulsant action of some of these derivatives is believed to be mediated, at least in part, through interaction with GABA-A receptors. frontiersin.org

Table 2: Anticonvulsant Activity of Structurally Related Fused Pyrimidine Derivatives

Compound Class Compound Example Seizure Model Activity Metric (ED50)
rsc.orgnih.govacs.orgTriazolo[4,3-f]pyrimidine Compound 3i Maximal Electroshock (MES) 34.7 mg/kg nih.gov
rsc.orgnih.govacs.orgTriazolo[1,5-a]pyrimidine Compound 6d Maximal Electroshock (MES) 15.8 mg/kg frontiersin.org
rsc.orgnih.govacs.orgTriazolo[1,5-a]pyrimidine Compound 6d Pentylenetetrazole (PTZ) 14.1 mg/kg frontiersin.org

Computational Approaches in Furo 2,3 D Pyrimidine 2,4 Diamine Research

Molecular Docking Studies

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Furo[2,3-d]pyrimidine-2,4-diamine research, it is extensively used to understand how these compounds interact with their biological targets at a molecular level.

Molecular docking studies have been instrumental in visualizing and understanding the binding modes of this compound derivatives within the active sites of various protein targets. These studies reveal the specific conformations adopted by the ligands and the key amino acid residues involved in the interaction.

For instance, research on derivatives targeting receptor tyrosine kinases has used docking to reveal possible binding modes. tandfonline.com In the pursuit of dual inhibitors, the binding patterns of Furo[2,3-d]pyrimidine (B11772683) compounds have been evaluated in the active sites of PI3K and AKT-1, showing an improved binding pattern with key amino acids. rsc.orgnih.gov Similarly, docking studies have provided insights into the potential binding modes of these compounds with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net X-ray crystallography, complemented by computational modeling, has shown that even subtle changes, such as the E- and Z-isomerism in certain derivatives, can lead to distinctly different binding modes within the same enzyme, such as mouse Dihydrofolate Reductase (DHFR). nih.govpdbj.org Further studies have explored the binding of 4-amino-furo[2,3-d]pyrimidine derivatives with the active site of VEGFR-2 and other kinases like Tie-2. researchgate.netresearchgate.net The anticancer activity of some furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids has been linked via docking studies to the activation of caspase 3. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Furo[2,3-d]pyrimidine Derivatives
Derivative ClassProtein TargetKey Findings on Binding Mode
5-[2-(2-methoxyphenyl)prop-1-en-1-yl]furo[2,3-d]pyrimidine-2,4-diaminesDihydrofolate Reductase (DHFR)E- and Z-isomers adopt different binding modes when bound to mouse DHFR. nih.govpdbj.org
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybridsPI3K/AKT-1Demonstrated an improved binding pattern with key amino acids in the PI3K and AKT-1 binding sites. rsc.orgnih.gov
General Furo[2,3-d]pyrimidinesReceptor Tyrosine KinaseInvestigations revealed possible binding modes of compounds with the receptor. tandfonline.com
Furo[3,2-e] tandfonline.comnih.govpdbj.orgtriazolo[1,5-c]pyrimidine derivativesVEGFR-2Docking was used to gain insight into the potential binding mode within the enzyme's active site. nih.govresearchgate.net
Coumarin–furo[2,3-d]pyrimidone hybridsEGFRIn silico investigation predicted the possibility of direct binding with the EGFR. nih.gov
4-Amino-furo[2,3-d]pyrimidine derivativesTie-2 and VEGFR-2High potency was rationalized based on X-ray crystal structures and binding modes. researchgate.net

Beyond just visualizing interactions, molecular docking is used to predict the binding affinity of a ligand for a receptor, which often correlates with its inhibitory activity. By calculating a docking score or estimating the binding energy, researchers can prioritize which novel this compound derivatives to synthesize and test experimentally.

For example, a series of Furo[2,3-d]pyrimidine derivatives were designed as potential VEGFR-2 inhibitors, with compounds 8b and 10c showing potent activity (IC50 = 38.72 ± 1.7 and 41.40 ± 1.8 nM, respectively), which was consistent with docking predictions. nih.govresearchgate.net Another study identified a Furo[2,3-d]pyrimidine derivative, 4a , with an IC50 of 0.70 μM against HepG2 cancer cell lines, with molecular docking helping to rationalize this activity. tandfonline.com In the development of PI3K/AKT dual inhibitors, compound 10b demonstrated high inhibitory activity against PI3Kα/β and AKT enzymes (IC50 = 0.175 ± 0.007, 0.071 ± 0.003, and 0.411 ± 0.02 μM, respectively), a potency that was explored through docking simulations. rsc.orgnih.gov Furthermore, some derivatives have shown excellent cytotoxicity against lung cancer cell lines, such as compound 5a with an IC50 of 0.8 μM against A459 cells. nih.gov This predictive power allows for the screening of large virtual libraries of compounds, saving significant time and resources.

A detailed analysis of the docking results allows for the identification of specific non-covalent interactions that anchor the this compound scaffold within the receptor's binding pocket. These interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: The diamino-pyrimidine core is a rich source of hydrogen bond donors and acceptors. Docking studies frequently show the amino groups and pyrimidine (B1678525) nitrogens forming crucial hydrogen bonds with the backbone or side chains of amino acids like Cys-917 and Glu-883 in the VEGFR-2 active site. researchgate.net

Hydrophobic Interactions: Substituents on the furo[2,3-d]pyrimidine core are often designed to fit into hydrophobic pockets of the target protein. For instance, benzothiazole (B30560) moieties on some derivatives have been shown to penetrate hydrophobic cavities formed by the DFG loop of VEGFR-2. researchgate.net

Cation-π Interactions: While less commonly highlighted in the available literature for this specific compound, these interactions can occur between positively charged residues on the receptor and the aromatic rings of the ligand, contributing to binding stability.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked conformation of this compound derivatives. nih.gov Studies on PI3K/AKT inhibitors have used MD simulations to confirm that the proposed binding pattern of the most active compound remains stable within the binding sites of the target enzymes. rsc.orgnih.govresearchgate.net This provides greater confidence in the docking results and helps to understand how the ligand and receptor adapt to each other.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analyses

For a compound to be a successful drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction is a computational method to evaluate these properties early in the drug design process. For Furo[2,3-d]pyrimidine derivatives, ADMET studies are performed to predict characteristics like oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.govresearchgate.net These predictions help researchers identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetics. frontiersin.org For example, theoretical kinetic studies on related pyrimidine derivatives have predicted good pharmacokinetic properties for the majority of synthesized compounds, supporting their potential as orally active drug candidates. semanticscholar.orgrsc.org

Table 2: Predicted ADMET Properties for Furo[2,3-d]pyrimidine Analogues
PropertyPrediction GoalSignificance
Absorption (e.g., GI absorption)HighIndicates potential for oral bioavailability.
Distribution (e.g., CNS permeability)Low (for non-CNS targets)Compounds with a logPS > -2 are predicted to enter the CNS, while those < -3 are not. frontiersin.org
Metabolism (e.g., CYP2D6 inhibition)LowReduces the risk of drug-drug interactions.
ExcretionEfficient clearanceAvoids accumulation and potential toxicity.
Toxicity (e.g., AMES test)Non-mutagenicIndicates a lower risk of carcinogenicity.

Structure-Guided Drug Design

Structure-guided drug design is an iterative process that leverages structural information from X-ray crystallography or computational models to design more effective drugs. In the field of this compound research, this approach has been highly effective.

After determining the X-ray crystal structures of E- and Z-isomers of a particular derivative bound to DHFR, a new series of 2,4-diaminofuro[2,3-d]pyrimidines was designed and synthesized specifically to enhance their inhibitory activity against DHFR. nih.govpdbj.org Similarly, the rationalization of the high potency of a 4-amino-furo[2,3-d]pyrimidine derivative against Tie-2 and VEGFR2 was based on its X-ray crystal structure, providing a blueprint for future optimization. researchgate.net This cycle of determining a structure, identifying key interactions, designing new compounds to enhance those interactions, and then synthesizing and testing them is a cornerstone of modern medicinal chemistry for this class of compounds.

Target Deconvolution Approaches

In the field of drug discovery, identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. This process, often referred to as target deconvolution or target fishing, utilizes computational methods to predict the proteins or biological pathways a compound is likely to interact with. For the this compound scaffold and its derivatives, computational studies have primarily focused on molecular docking and pharmacophore modeling to elucidate interactions with pre-selected targets implicated in various diseases, rather than broad, untargeted deconvolution screens. These in silico approaches are instrumental in rationalizing observed biological activity and guiding the design of more potent and selective inhibitors.

Research has employed molecular docking simulations to investigate how derivatives of the Furo[2,3-d]pyrimidine core bind to the active sites of various protein kinases, which are a major class of drug targets. These studies provide insights into the binding modes, predict binding affinities, and identify key amino acid interactions necessary for inhibition. This targeted computational approach, while not a deconvolution in the strictest sense, serves a similar purpose by computationally validating hypothesized targets for this chemical scaffold.

Several key protein targets have been investigated for their interaction with Furo[2,3-d]pyrimidine derivatives using these computational methods:

FMS-Like Tyrosine Kinase 3 (FLT3): In the context of Acute Myeloid Leukemia (AML), derivatives of Furo[2,3-d]pyrimidine have been designed as potential inhibitors of the FLT3 receptor. nih.gov Molecular docking studies suggest that these compounds can bind effectively to the active site of FLT3. nih.govimtm.cz For instance, one study calculated binding energies for a series of derivatives using AutoDock Vina, with one lead compound showing a binding energy of -10.7 kcal/mol. The docking model revealed that the nitrogen atom (N1) of the Furo[2,3-d]pyrimidine ring forms a crucial hydrogen bond with the backbone of cysteine residue C694 in the hinge region of the kinase. imtm.cz

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT) signaling pathway is a key regulator of cell growth and survival, often dysregulated in cancer. rsc.orgnih.gov Novel Furo[2,3-d]pyrimidine derivatives have been computationally evaluated as dual inhibitors of PI3K and AKT. rsc.orgnih.gov Molecular docking and molecular dynamics simulations were performed to analyze the binding patterns of these compounds within the PI3K and AKT-1 active sites, confirming their potential to interact with key amino acid residues. rsc.orgnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another important target in cancer therapy. In one study, Furo[2,3-d]pyrimidine derivatives were designed as analogs of naturally occurring alkaloids. researchgate.net Molecular docking results indicated that the designed compounds exhibited strong binding and high matching with the target EGFR protein, suggesting their potential as EGFR inhibitors. researchgate.net

SARS-CoV-2 Proteases: During the search for potential COVID-19 therapeutics, the Furo[2,3-d]pyrimidine scaffold was investigated for its ability to inhibit viral proteases. nih.gov Molecular docking was used to screen a series of novel compounds against the main protease (MPro) and papain-like protease (PLPro) of the SARS-CoV-2 virus. The studies predicted binding energies ranging from -7.5 to -8.4 Kcal/mol, with specific hydrogen bond interactions identified between the ligands and key residues like Arg166 and Tyr273 in the protease active sites. nih.gov

The following table summarizes the computational approaches and findings from various studies investigating the molecular targets of Furo[2,3-d]pyrimidine derivatives.

Furo[2,3-d]pyrimidine Derivative SeriesInvestigated Protein Target(s)Computational Method(s) UsedKey Computational Findings
Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivativesFLT3-ITDMolecular Docking (AutoDock Vina)Predicted binding energy of -10.7 kcal/mol for lead compound; identified key hydrogen bond with C694 in the hinge region. imtm.cz
1,3,4-Thiadiazole-furopyrimidine hybridsPI3Kα/β, AKT-1Molecular Docking, Molecular DynamicsCompounds showed improved binding patterns with key amino acids in the PI3K and AKT-1 binding sites. rsc.orgnih.gov
Arylidene and imine-containing tricyclic furo[2,3-d]pyrimidinesEGFRMolecular DockingLead compounds showed good binding and high matching with the EGFR active site. researchgate.net
5-Benzoyl-6-amino-furo[2,3-d]pyrimidine-2,4-dionesSARS-CoV-2 MPro & PLProMolecular DockingPredicted binding energies ranged from -7.5 to -8.4 Kcal/mol; identified hydrogen bonds with key active site residues. nih.gov
(4-((2,4-diamino-5-methylfuro[2,3-d]pyrimidin-6-yl)thio)benzoyl)-l-glutamic acidTie-2, VEGFR-2Not specified in abstractReported as dual inhibitors of Tie-2 and vascular endothelial growth factor 2 (VEGFR-2). nih.gov

Advanced Characterization and Analytical Techniques for Furo 2,3 D Pyrimidine 2,4 Diamine

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Furo[2,3-d]pyrimidine-2,4-diamine derivatives in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the comprehensive mapping of the compound's skeleton.

In ¹H NMR studies of Furo[2,3-d]pyrimidine (B11772683) derivatives, the chemical shifts (δ) of protons provide evidence for the core structure and the presence of substituents. For example, the protons of the two amino groups (-NH₂) at the C2 and C4 positions typically appear as broad singlet signals in the spectrum. In related furo[3,2-e] nih.govebi.ac.ukarkat-usa.orgtriazolo[1,5-c]pyrimidine structures, these NH₂ protons have been observed as exchangeable signals with deuterium (B1214612) oxide (D₂O). arkat-usa.org Aromatic protons on the heterocyclic rings and any attached substituent groups resonate in characteristic regions of the spectrum, and their splitting patterns offer further clues about their connectivity. arkat-usa.orgnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the fused furo-pyrimidine ring system are characteristic and confirm the core structure. Research on related pyrimidine (B1678525) derivatives has utilized ¹³C NMR to verify the successful synthesis of the target compounds. nih.gov

Table 1: Illustrative ¹H NMR Spectral Data for Related Furo[2,3-d]pyrimidine Derivatives

Proton Assignment Illustrative Chemical Shift (δ ppm) Multiplicity
-NH₂ (amino groups) 5.65 - 5.85 Broad Singlet
Aromatic-H 7.13 - 7.44 Multiplet
Pyrimidine-CH 8.85 Singlet
-CH₃ (substituent) 2.65 Singlet

Note: Data is illustrative and based on published values for various substituted furo[2,3-d]pyrimidine analogs. arkat-usa.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, IR spectroscopy is crucial for confirming the presence of the key amino groups and the heterocyclic core.

The spectra of these compounds typically show characteristic absorption bands. The N-H stretching vibrations of the primary amino groups (NH₂) at positions 2 and 4 are particularly informative, often appearing as distinct bands in the region of 3300-3500 cm⁻¹. arkat-usa.org For instance, studies on analogous compounds have reported NH₂ absorption bands at 3480 cm⁻¹ and 3380 cm⁻¹. arkat-usa.org Stretching vibrations associated with the C=N bonds within the pyrimidine ring are also observed, typically in the 1610-1635 cm⁻¹ region. arkat-usa.org The presence of aromatic C-H bonds is indicated by absorptions around 3040-3055 cm⁻¹. arkat-usa.org The analysis of the fingerprint region (below 1500 cm⁻¹) can also provide further structural confirmation.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound Derivatives

Functional Group Vibration Type Characteristic Frequency (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
Imine (C=N) C=N Stretch 1610 - 1635

Note: Frequencies are approximate and based on data from related furo-pyrimidine structures. arkat-usa.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to aid in the confirmation of its elemental composition.

Electrospray Ionization Mass Spectrometry (EI-MS/ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of Furo[2,3-d]pyrimidine derivatives. It is particularly useful for polar compounds and allows for the determination of the molecular weight with high accuracy. In typical analyses, the compound is ionized to produce a molecular ion peak, often [M+H]⁺, which corresponds to the mass of the compound plus the mass of a proton. The structures of various 2,4-diamino-furo[2,3-d]pyrimidine derivatives have been successfully confirmed using this method. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structure of the molecule. For example, the mass spectrum of a related furo[3,2-e] nih.govebi.ac.ukarkat-usa.orgtriazolo[1,5-c]pyrimidine showed the molecular ion peak [M⁺] as a significant fragment, confirming its molecular weight. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental formula of a compound. This technique is crucial for unambiguously confirming the identity of newly synthesized this compound derivatives. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, researchers can confirm the elemental composition with a high degree of confidence. HRMS has been cited as a key characterization technique in the synthesis of novel coumarin-furo[2,3-d]pyrimidinone hybrids and thieno[2,3-d]pyrimidine (B153573) derivatives. nih.govdoi.org For instance, in the characterization of a related hybrid compound, HRMS revealed a molecular ion peak at m/z = 413.1047 [M + Na]⁺, which corresponded to the expected molecular formula C₂₁H₁₈N₄O₂S. acs.org

X-Ray Crystallography

Single-crystal X-ray diffraction has been employed to unequivocally confirm the structures of several 2,4-diamino-furo[2,3-d]pyrimidine derivatives. nih.gov In one study, the X-ray crystal structures of E- and Z-isomers of a substituted this compound were determined to resolutions of 1.4 Å to 2.0 Å. nih.gov These high-resolution structures revealed the specific binding modes of the isomers when complexed with enzymes, providing critical insights for drug design. nih.govebi.ac.uk The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, serves as the ultimate proof of the molecular structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Furo[3,2-e] nih.govebi.ac.ukarkat-usa.orgtriazolo[1,5-c]pyrimidine
Coumarin-furo[2,3-d]pyrimidinone
Thieno[2,3-d]pyrimidine

Single Crystal X-Ray Diffraction for Compound Structure Elucidation

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of newly synthesized furo[2,3-d]pyrimidine derivatives.

In a study on ethyl 4-alkylamino-2-arylamino-6-methyl-furo[2,3-d]pyrimidine-5-carboxylates, a derivative of the core furo[2,3-d]pyrimidine structure, single crystal X-ray diffraction was used to confirm the structure of one of the synthesized compounds. nih.gov This analysis provided definitive proof of the molecular connectivity and conformation, which is essential for establishing structure-activity relationships. The ability to grow single crystals of sufficient quality is a prerequisite for this technique. The process involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of well-ordered crystals. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the atomic arrangement.

Protein-Ligand Co-Crystallography for Binding Mode Analysis

To understand how this compound and its analogs interact with their biological targets, protein-ligand co-crystallography is an indispensable tool. This technique involves crystallizing a target protein in the presence of the ligand (the furo[2,3-d]pyrimidine derivative) and then using X-ray diffraction to determine the three-dimensional structure of the complex. This provides a detailed snapshot of the binding mode, including the specific amino acid residues involved in the interaction and the orientation of the ligand within the binding site.

For instance, in the development of novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors, molecular docking and dynamics simulations were employed to predict the binding patterns of these compounds with the key amino acids in the PI3K and AKT-1 binding sites. rsc.orgnih.gov While not a direct co-crystallography study, these computational methods are often used in conjunction with or as a precursor to experimental crystallographic studies to guide the design of more potent inhibitors. The insights gained from such analyses are critical for optimizing the lead compounds to enhance their binding affinity and selectivity.

Chromatographic Techniques (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are fundamental for the purification and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is widely used to separate, identify, and quantify components in a mixture. The purity of synthesized compounds is often assessed by HPLC, ensuring that the sample is free from starting materials and byproducts before further biological evaluation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying compounds in complex biological matrices. In the context of drug discovery, LC-MS/MS is used for pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of furo[2,3-d]pyrimidine derivatives.

The progress of chemical reactions in the synthesis of furo[2,3-d]pyrimidine derivatives is often monitored by Thin-Layer Chromatography (TLC), a simpler form of chromatography. nih.gov For more rigorous analysis and purification, column chromatography is employed. psu.edu

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. This information is used to confirm the empirical formula of a newly synthesized compound.

In the synthesis and characterization of various furo[2,3-d]pyrimidine derivatives, elemental analysis is routinely performed alongside spectroscopic methods like NMR, IR, and mass spectrometry to unequivocally establish the identity and purity of the target compounds. nih.gov The experimentally determined elemental composition is compared with the theoretically calculated values for the proposed structure. A close correlation between the found and calculated values provides strong evidence for the correctness of the assigned molecular formula.

Future Research Directions and Challenges

Development of Highly Selective and Potent Inhibitors

A primary challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects and associated toxicities. Future research will focus on designing furo[2,3-d]pyrimidine-2,4-diamine derivatives that exhibit exceptional potency and selectivity for their intended biological targets. This involves detailed structure-activity relationship (SAR) studies to understand how modifications to the scaffold influence binding affinity and selectivity. For instance, the exploration of different substituents at the 5- and 6-positions of the furo[2,3-d]pyrimidine (B11772683) ring has been a strategy to enhance inhibitory activity against various kinases.

Researchers have successfully designed and synthesized 2,4-diamino-5-substituted furo[2,3-d]pyrimidines that show potent inhibition of dihydrofolate reductase (DHFR) and receptor tyrosine kinases (RTKs). nih.govnih.gov The strategic placement of substituents, guided by X-ray crystal structures of the compounds bound to their target enzymes, has been instrumental in optimizing their inhibitory profiles. ebi.ac.uk For example, the introduction of a single carbon bridge in certain derivatives was found to be conducive to folylpoly-γ-glutamate synthetase (FPGS) substrate activity, which is important for the efficacy of antifolates. nih.gov

Exploration of Novel Biological Targets

While much of the research on furo[2,3-d]pyrimidine-2,4-diamines has centered on their role as kinase inhibitors and antifolates, there is a growing interest in exploring their activity against other biological targets. The versatility of the furo[2,3-d]pyrimidine scaffold allows for its adaptation to interact with a wide range of protein families.

Recent studies have begun to uncover the potential of these compounds beyond their traditional targets. For example, certain derivatives have been investigated as inhibitors of the PI3K/AKT signaling pathway, which is crucial in many cancers. rsc.orgnih.gov Additionally, the scaffold has been explored for its potential to inhibit enzymes like thymidylate synthase (TS). nih.gov Future work should systematically screen libraries of this compound derivatives against a broad panel of biological targets to identify novel mechanisms of action and therapeutic applications.

Optimization of Synthetic Efficiency and Scalability

Researchers have developed several synthetic strategies, including the condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with α-chloro-ketones and aza-Wittig reactions. nih.govnih.gov However, optimizing these reactions to improve yields and simplify purification processes remains a key challenge. nih.gov The development of novel, more streamlined synthetic methodologies, potentially utilizing green chemistry principles, will be crucial for the cost-effective production of these compounds on a larger scale. researchgate.net

Addressing Resistance Mechanisms

A significant hurdle in cancer therapy is the development of drug resistance. For inhibitors targeting specific enzymes, resistance can emerge through various mechanisms, including mutations in the target protein that reduce drug binding, or the activation of alternative signaling pathways.

For fluorinated pyrimidines, which share a related structural backbone, resistance has been observed to arise from decreased activity of activating enzymes like orotate (B1227488) phosphoribosyltransferase, or increased expression of the target enzyme, such as thymidylate synthase. nih.gov Understanding the potential mechanisms of resistance to this compound inhibitors is critical for developing strategies to overcome it. This could involve the design of next-generation inhibitors that are effective against resistant mutants or the use of combination therapies that target multiple pathways simultaneously. For instance, some thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally similar, have shown efficacy against cancer cell lines that exhibit resistance to other agents. mdpi.com

Design of Multi-targeting Agents

The complexity of many diseases, particularly cancer, has led to a growing interest in multi-targeting drugs that can modulate several disease-related pathways simultaneously. nih.gov The this compound scaffold is well-suited for the design of such agents due to its ability to be decorated with various functional groups that can interact with different biological targets. researchgate.net

Several studies have reported the successful design of furo[2,3-d]pyrimidine derivatives with dual or multiple inhibitory activities. For example, compounds have been developed that act as dual inhibitors of receptor tyrosine kinases (RTKs) and dihydrofolate reductase (DHFR). nih.gov Another study focused on creating dual inhibitors of PI3K and AKT. rsc.orgnih.gov This polypharmacological approach can offer advantages in terms of enhanced efficacy and a reduced likelihood of developing resistance. Future research will likely focus on the rational design of multi-targeting agents with carefully balanced activities against a desired set of targets.

Novel Therapeutic Applications Beyond Cancer

The biological activities of this compound derivatives suggest that their therapeutic potential may extend beyond oncology. For instance, their role as antifolates makes them potential candidates for treating infectious diseases caused by pathogens like Toxoplasma gondii and Pneumocystis carinii, which rely on folate metabolism for survival. nih.gov

Furthermore, some derivatives have shown potential as antiviral agents. nih.gov The anti-inflammatory properties of related heterocyclic systems also suggest that furo[2,3-d]pyrimidines could be explored for the treatment of inflammatory conditions. researchgate.net Future research should investigate the efficacy of these compounds in a broader range of disease models, including infectious, inflammatory, and neurodegenerative diseases.

Application of Advanced Computational and AI-Driven Drug Discovery

The integration of advanced computational methods, including artificial intelligence (AI) and machine learning, is set to revolutionize the field of drug discovery. researchgate.net These technologies can accelerate the identification and optimization of novel drug candidates by analyzing vast datasets to predict biological activity, toxicity, and pharmacokinetic properties.

Overcoming Synthetic Difficulties

The synthesis of the Furo[2,3-d]pyrimidine core, and specifically this compound, presents several challenges that are the focus of ongoing research. These difficulties range from the accessibility of starting materials to the efficiency and environmental impact of the synthetic routes. Future research is geared towards developing more robust, efficient, and sustainable methods to access this important scaffold.

A significant hurdle in the synthesis of Furo[2,3-d]pyrimidine derivatives is the development of efficient and high-yielding protocols. Traditional methods can sometimes be lengthy and may result in modest yields. To address this, researchers are exploring novel synthetic strategies. For instance, one-pot, multi-component reactions are being developed to streamline the synthesis process. An example of this is a catalyst-free, one-pot reaction involving 2-aminopyridines, 1,3-indandione (B147059) or barbituric acid, and phenylglyoxal (B86788) monohydrate in water, which proceeds through a domino sequence of aldol (B89426) condensation, Michael addition, and ring-closing reactions to afford Furo[2,3-d]pyrimidine derivatives in high yields. researchgate.net Such methodologies offer advantages in terms of reduced reaction times, simplified work-up procedures, and easier purification. researchgate.net

Another area of focus is the use of innovative reagents and catalytic systems. The aza-Wittig reaction has been employed in the synthesis of substituted Furo[2,3-d]pyrimidines. nih.gov This reaction, starting from an iminophosphorane, allows for the construction of the pyrimidine (B1678525) ring. nih.gov Further derivatization can then lead to the desired 2,4-diamino substitution pattern. nih.gov The development of more versatile and readily available iminophosphorane reagents could further enhance the utility of this approach.

The functionalization of the Furo[2,3-d]pyrimidine core at specific positions can also be challenging. The introduction of substituents is often necessary to modulate the biological activity of the final compounds. For example, the synthesis of 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine antifolates has been reported, where the key step involves the nucleophilic displacement of a chloromethyl group at the 5-position. researchgate.net The efficiency of such reactions can be variable, and future work will likely focus on developing more reliable and general methods for C-C and C-N bond formation at various positions of the heterocyclic system.

Furthermore, there is a growing emphasis on green chemistry principles in the synthesis of pharmacologically relevant molecules. researchgate.net This includes the use of environmentally benign solvents like water, minimizing the use of hazardous reagents, and developing catalyst-free reactions. researchgate.netresearchgate.net The development of magnetized deionized water (MDW)-assisted green synthesis of related pyrimidine derivatives without a catalyst is a step in this direction. researchgate.net Applying similar green methodologies to the synthesis of this compound is a key future research direction.

Q & A

Advanced Question

  • Electron-withdrawing groups (e.g., bromo at position 6) enhance DNA intercalation, as seen in compound 152941-69-0 (IC₅₀ = 1.2 µM in leukemia cells) .
  • Bulkier substituents (e.g., 2,5-dimethoxybenzyl) improve pharmacokinetics by reducing metabolic clearance .
    Experimental Design :
  • Screen derivatives against kinase panels (e.g., FAK, CDK) using ATP-competitive assays .
  • Validate in vivo efficacy via xenograft models, monitoring tumor volume and biomarker suppression .

What analytical methods ensure purity and identity of synthesized derivatives?

Basic Question

  • Elemental Analysis : Match experimental vs. calculated C, H, N content (e.g., ±0.3% deviation) .
  • Chromatography : TLC (Rf consistency) and HPLC (≥95% purity) .
    Advanced Insight :
  • High-resolution mass spectrometry (HRMS) resolves isotopic patterns for heavy atoms (e.g., bromine in ).
  • Differential scanning calorimetry (DSC) confirms polymorphic stability via melting point reproducibility (e.g., 178–180°C for compound 10 ) .

How can conflicting biological activity data between in vitro and in vivo studies be addressed?

Advanced Question
Discrepancies may arise from:

  • Solubility issues : Poor aqueous solubility (logP >3) limits bioavailability .
  • Metabolic instability : Hepatic cytochrome P450-mediated degradation reduces efficacy.
    Mitigation Strategies :
  • Formulate derivatives as nanoparticles or prodrugs (e.g., phosphate esters) .
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

What are the computational tools for predicting binding affinity of Furo[2,3-d]pyrimidine derivatives?

Advanced Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate kinase binding (e.g., FAK inhibition ).
  • QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with IC₅₀ values .
    Validation : Compare computational predictions with surface plasmon resonance (SPR)-measured KD values .

How do structural analogs like Pyrido[2,3-d]pyrimidines differ in activity from Furo derivatives?

Basic Question

  • Furo derivatives exhibit higher metabolic stability due to the oxygen heteroatom, while pyrido analogs (e.g., 5,7-dimethyl) show stronger π-π stacking with kinase active sites .
    Advanced Insight :
  • Hybridization with triazoles (e.g., furo[2,3-d]pyrimidine-2-one–1,2,3-triazole) enhances antiproliferative activity (e.g., GI₅₀ = 0.8 µM in breast cancer cells) .

What are the best practices for scaling up synthesis without compromising yield?

Advanced Question

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., hydrogenation) .
  • Green chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) for safer solvent systems .
    Case Study : Scaling compound 12 from 0.98 mmol to 10 mmol maintained 31% yield by optimizing Pd/C catalyst loading (5→3 wt%) .

How can researchers validate target engagement in cellular models?

Basic Question

  • Western blotting : Measure phosphorylation levels of downstream targets (e.g., ERK for RTK inhibition) .
  • Cellular thermal shift assays (CETSA) : Confirm compound-target binding via thermal stability shifts .
    Advanced Insight :
  • CRISPR-Cas9 knockout of the target kinase can isolate off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.